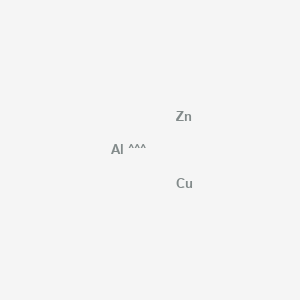CID 16211762

Content Navigation
CAS Number
Product Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Reducing Agent for Analysis of Nitrogen Compounds
One of the most established uses of Devarda's Alloy is as a reducing agent in Kjeldahl digestion, a technique for quantifying organic nitrogen in various samples like food, soil, and pharmaceuticals []. In this process, the alloy reacts with nitrate and nitrite compounds present in the sample, converting them into ammonia gas. The ammonia is then captured and quantified, allowing researchers to determine the total nitrogen content [].
Potential Catalyst for Diverse Reactions
Devarda's Alloy's composition makes it a promising candidate for various catalytic reactions. The combination of Aluminum, Copper, and Zinc offers multiple active sites for facilitating chemical transformations. Research is ongoing to explore its potential as a catalyst for hydrogen generation, organic synthesis, and pollutant degradation reactions [].
CID 16211762 refers to Devarda's alloy, a metallic compound primarily composed of aluminum, copper, and zinc. This alloy is notable for its unique ability to reduce nitrate ions to ammonia, making it significant in various biochemical and analytical applications. The molecular formula for Devarda's alloy can be represented as with the IUPAC name being aluminum; copper; zinc. Its structure allows for efficient electron transfer during
In this reaction, aluminum acts as the reducing agent, facilitating the conversion of nitrate ions under alkaline conditions provided by sodium hydroxide.
Types of Reactions- Reduction Reactions: Devarda's alloy is primarily known for its ability to reduce nitrate ions.
- Alkaline Medium Requirement: The reduction typically requires an alkaline environment, such as sodium hydroxide.
Devarda's alloy can be synthesized through several methods:
- Direct Alloying: Combining aluminum, copper, and zinc in controlled proportions under specific conditions.
- Reduction Processes: Utilizing reduction techniques where aluminum serves as a reducing agent for nitrate compounds.
These methods ensure that the alloy maintains its effectiveness in reducing nitrate ions.
The primary applications of Devarda's alloy include:
- Analytical Chemistry: Used in determining nitrate concentrations through its reduction to ammonia.
- Environmental Science: Plays a role in assessing nitrogen levels in soil and water samples.
- Biochemical Research: Facilitates studies related to nitrogen metabolism and related biochemical pathways.
Interaction studies involving Devarda's alloy often focus on its reactivity with various compounds, particularly nitrates. The alloy effectively interacts with nitrate ions in alkaline solutions, leading to the liberation of ammonia gas. This characteristic makes it valuable for both environmental monitoring and biochemical assays.
Several compounds share similarities with Devarda's alloy in terms of their chemical properties or applications. Here are some notable examples:
| Compound Name | Composition | Key Properties | Unique Aspects |
|---|---|---|---|
| Zinc Dust | Zinc (Zn) | Reducing agent | Primarily reduces metal oxides rather than nitrates. |
| Aluminum Powder | Aluminum (Al) | Reacts vigorously with water | Used in thermite reactions; not specific to nitrates. |
| Copper(I) Oxide | Copper oxide (Cu2O) | Acts as a semiconductor | Involved in different types of redox reactions compared to Devarda’s alloy. |
Uniqueness of Devarda's Alloy
Devarda's alloy stands out due to its specific ability to reduce nitrate ions to ammonia efficiently under alkaline conditions. While other compounds may also act as reducing agents, they do not share the same selectivity or application scope concerning nitrate reduction.
This comprehensive overview highlights CID 16211762 (Devarda's alloy) as a significant compound with diverse applications and unique properties that distinguish it from similar materials.
GHS Hazard Statements
H228 (100%): Flammable solid [Danger Flammable solids];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Flammable







